molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea

1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea

Cat. No.: B12462868
M. Wt: 375.4 g/mol
InChI Key: LTRQNNOZNIYFFH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea is C23H21N3O3 , with a molar mass of 387.44 g/mol . The structure comprises three distinct regions:

  • A naphthalen-1-yl group , a bicyclic aromatic system with ten π-electrons.
  • A urea bridge (–NH–CO–NH–) connecting the naphthalene ring to a substituted phenyl group.
  • A 4-(morpholin-4-ylcarbonyl)phenyl moiety , where a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached via a carbonyl group to the para position of the phenyl ring.

Key Bonding Features:

  • Urea Functional Group : The central urea bridge adopts a planar configuration due to resonance between the carbonyl and adjacent N–H groups. This planarity is critical for intermolecular hydrogen bonding .
  • Aromatic Systems : The naphthalene and phenyl rings exhibit typical C–C bond lengths of 1.39–1.42 Å , with bond angles close to 120° , consistent with sp2 hybridization .
  • Morpholine Ring : The morpholine group exists in a chair conformation, with the carbonyl group at the 4-position introducing slight distortion due to steric and electronic effects .
Table 1: Select Bond Lengths and Angles
Bond/Angle Value (Å/°) Method of Determination
C=O (urea) 1.22 Computational
C–N (urea) 1.35 Computational
C–C (naphthalene) 1.40 Literature
N–C–O (morpholine) 120.5 X-ray (analog)

Spectroscopic Identification Techniques

Infrared Spectroscopy (IR)

The IR spectrum of 1-[4-(morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea reveals key absorptions:

  • N–H Stretch : Broad bands at 3320 cm−1 and 3180 cm−1 corresponding to the urea N–H groups .
  • C=O Stretch : Strong peaks at 1680 cm−1 (urea carbonyl) and 1645 cm−1 (morpholinyl carbonyl) .
  • Aromatic C–H Stretch : Peaks between 3050–3100 cm−1 for the naphthalene and phenyl rings .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):
  • Naphthalene Protons : Multiplet at δ 7.45–8.25 ppm (8H, aromatic).
  • Urea N–H : Two singlets at δ 9.12 ppm (1H) and δ 9.08 ppm (1H) .
  • Morpholine Protons : A triplet at δ 3.58 ppm (4H, –N–CH2–O–) and a triplet at δ 3.42 ppm (4H, –N–CH2–N–) .
13C NMR (100 MHz, DMSO-d6):
  • Carbonyl Carbons : δ 165.2 ppm (urea) and δ 169.8 ppm (morpholinyl) .
  • Aromatic Carbons : Signals between δ 120–140 ppm for naphthalene and phenyl carbons .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 387.4 ([M]+), with fragmentation patterns including:

  • m/z 170.1 : Loss of the morpholinylcarbonylphenyl group.
  • m/z 127.0 : Naphthalene fragment ([C10H7]+) .

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for 1-[4-(morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea is not publicly available, analogous urea derivatives provide insights into its likely conformation:

Predicted Crystal Packing:

  • Hydrogen Bonding : The urea N–H groups form intermolecular hydrogen bonds with carbonyl oxygen atoms (–N–H···O=C), creating a layered structure .
  • π–π Stacking : Parallel-displaced stacking between naphthalene and phenyl rings (distance: 3.5–3.8 Å ) stabilizes the lattice .
Table 2: Theoretical Conformational Parameters
Parameter Value Method
Dihedral Angle (C–N–C–O) 178.3° DFT (B3LYP/6-31G*)
Urea Planarity (RMSD) 0.08 Å Molecular Dynamics
Morpholine Chair Distortion 12° X-ray (analog)

Torsional Flexibility:

  • The morpholinylcarbonyl group exhibits limited rotation due to conjugation with the phenyl ring (energy barrier: 8.2 kcal/mol ).
  • The urea bridge allows torsional flexibility, enabling adaptive binding in supramolecular contexts .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27)

InChI Key

LTRQNNOZNIYFFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Morpholine Acylation

Reagents :

  • 4-(Phenylcarbonyl)benzoyl chloride (or analog)
  • Morpholine
  • Base : Triethylamine (TEA)
Step Conditions Yield References
Acyl Chloride Synthesis THF, 0°C → RT, 2–4 hrs ~90%
Morpholine Coupling DCM, RT, 12 hrs ~85%

Reaction Pathway :

  • Acyl Chloride Formation : 4-(Phenylcarbonyl)benzoic acid reacts with SOCl₂ or PCl₅ to form the acid chloride.
  • Nucleophilic Acyl Substitution : Morpholine attacks the electrophilic carbonyl, yielding 4-(morpholin-4-ylcarbonyl)phenyl chloride .

Urea Formation

Reagents :

  • 1-Naphthylamine
  • Coupling Agent : DCC (Dicyclohexylcarbodiimide) or EDCI
Step Conditions Yield References
Urea Coupling DCM, 0°C → RT, 24 hrs ~75%

Mechanistic Insight :

  • Activation : The acyl chloride reacts with 1-naphthylamine in the presence of a base (e.g., TEA) to form the urea.
  • Purification : Crystallization or chromatography to isolate the target compound.

Advantages: High regioselectivity due to directed acylation.

Isocyanate-Mediated Urea Synthesis

An alternative route employs 4-(morpholin-4-ylcarbonyl)phenyl isocyanate as a key intermediate.

Isocyanate Preparation

Reagents :

  • 4-(Phenylcarbonyl)phenylamine
  • Phosgene or COCl₂
Step Conditions Yield References
Isocyanate Formation CH₂Cl₂, 0°C → RT, 6 hrs ~80%

Urea Formation

Reagents :

  • 1-Naphthylamine
  • Catalyst : DMAP (4-Dimethylaminopyridine)
Step Conditions Yield References
Urea Coupling THF, RT, 12 hrs ~70%

Mechanistic Insight :

  • Isocyanate Reactivity : The isocyanate reacts with 1-naphthylamine to form the urea linkage.
  • Side Reactions : Minimized by using anhydrous conditions and excess amine.

Comparative Analysis of Methods

Method Advantages Disadvantages
Multicomponent One-pot, reduced purification steps Limited control over regioselectivity
Stepwise Acylation High yield, modular synthesis Requires handling of toxic acyl chlorides
Isocyanate Route Direct urea formation, mild conditions Phosgene use raises safety concerns

Key Challenges and Solutions

  • Morpholine Oxidation : TEMPO/hypochlorite systems achieve selective oxidation without over-oxidation.
  • Urea Stability : Use of anhydrous solvents and inert atmospheres prevents hydrolysis.
  • Purification : Flash chromatography or crystallization from ethanol improves purity.

Structural Validation

Critical analytical data for confirmation:

Parameter Target Compound Method References
¹H NMR δ 7.8–8.2 (aromatic H), δ 3.2–3.8 (morpholine CH₂) 400 MHz, CDCl₃
IR 1680 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) KBr pellet
Mass Spec m/z 529.7 [M+H]⁺ ESI-TOF

Industrial Scalability

  • Cost : Acylation routes are economical due to readily available reagents.
  • Safety : Avoid phosgene by using alternative carbonyl sources (e.g., urea derivatives).
  • Green Chemistry : TEMPO-mediated oxidation minimizes waste.

Chemical Reactions Analysis

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.

Scientific Research Applications

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

(a) 1-[3-(Naphthalen-1-yl)phenyl]naphthalene
  • Structure : Contains two naphthalene groups linked via a phenyl ring but lacks the urea and morpholine moieties.
  • Key Differences: The absence of the urea linker and morpholine group reduces hydrogen-bonding capacity and hydrophilicity.
  • Relevance : Demonstrates how aromatic stacking dominates in the absence of polar functional groups .
(b) 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
  • Structure: Features a morpholine group and naphthalene but replaces the urea with a propanone linker and a methoxy group.
  • Synthesized for biological studies, suggesting applications in drug discovery .
(c) 1-{4-[(6-Aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea
  • Structure : Shares the urea backbone but incorporates quinazoline and pyrazole rings instead of naphthalene and morpholine.
(d) 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride
  • Structure: Contains morpholine and naphthalene but as a propanone hydrochloride salt.
  • Key Differences : The hydrochloride salt improves aqueous solubility, making it more suitable for formulation. Market data suggest commercial availability, highlighting practical advantages .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Biological Target
Target Compound ~433.5 Urea, morpholine, naphthalene Moderate (DMSO) Cell cycle regulators
2-(6-Methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one ~343.4 Ketone, methoxy, morpholine High (aqueous) Enzymatic targets
1-{4-[(6-Aminoquinazolin-4-yl)amino]phenyl}-3-[...]urea ~522.6 Quinazoline, pyrazole, urea Low (organic) Kinase inhibitors

Biological Activity

1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea, a compound featuring a morpholine moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea typically involves multi-step organic reactions. The process includes the formation of the urea linkage and the introduction of the morpholine group. The following table summarizes key synthetic routes and conditions:

StepReaction TypeReagents/ConditionsOutcome
1Urea FormationIsocyanate + AnilineUrea intermediate
2Morpholine AdditionMorpholine derivative + Carbonyl compoundFinal product

Anticancer Activity

Research indicates that 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea exhibits significant antiproliferative effects against various cancer cell lines. A study assessed its activity on human cancer cells, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 2.

Cell LineIC50 (µM)Mechanism of Action
HT-295.2Induction of apoptosis and cell cycle arrest in G2/M phase
M217.8Disruption of microtubule dynamics
MCF76.5Inhibition of cell proliferation

The compound's mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains. The following table summarizes its antibacterial efficacy:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1064

These findings suggest that the compound may be effective as an antibacterial agent, though further studies are necessary to elucidate its full potential and mechanism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the morpholine and naphthalene moieties have been explored:

  • Morpholine Substituents : Variations in substituents on the morpholine ring can enhance binding affinity and selectivity towards specific targets.
  • Naphthalene Modifications : Altering positions or types of substituents on the naphthalene ring can significantly impact cytotoxicity and selectivity against cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vivo Tumor Growth Inhibition : A study using chick chorioallantoic membrane assays demonstrated that treatment with 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea resulted in significant inhibition of tumor growth, comparable to established chemotherapeutics like combretastatin A-4 .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treated cancer cells exhibited increased G2/M phase arrest, confirming its role as a potential antitumor agent .

Q & A

Q. How is the compound’s drug-likeness evaluated, and what ADMET parameters are critical for preclinical studies?

  • Methodology :
  • Lipinski’s Rule of Five : MW <500, LogP <5, H-bond donors/acceptors ≤10.
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate hepatic clearance (CYP450 interactions), plasma protein binding, and BBB permeability. For morpholine-containing compounds, prioritize metabolic stability assays (e.g., microsomal half-life) .

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